(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

(5S)-5-(Hydroxymethyl)-4-methylmorpholin-3-one (CAS 1207625-91-9) is a chiral morpholin-3-one derivative bearing a hydroxymethyl substituent at the 5-position and an N-methyl group at the 4-position. With a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.16 g·mol⁻¹, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 1207625-91-9
Cat. No. B6616253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one
CAS1207625-91-9
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCN1C(COCC1=O)CO
InChIInChI=1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1
InChIKeyVARQKLKKURHTHL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-5-(Hydroxymethyl)-4-methylmorpholin-3-one (CAS 1207625-91-9): Chiral Morpholinone Building Block for Pharmaceutical & Agrochemical Synthesis


(5S)-5-(Hydroxymethyl)-4-methylmorpholin-3-one (CAS 1207625-91-9) is a chiral morpholin-3-one derivative bearing a hydroxymethyl substituent at the 5-position and an N-methyl group at the 4-position [1]. With a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.16 g·mol⁻¹, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals [1]. The defined (5S) stereochemistry enables precise control over asymmetric synthesis outcomes, while the hydroxymethyl group provides a reactive handle for selective functionalization—including oxidation to carboxylic acid derivatives—facilitating the construction of diverse pharmacophores .

Why Generic Substitution of (5S)-5-(Hydroxymethyl)-4-methylmorpholin-3-one Fails: Stereochemical & Synthetic Rationale


**IMPORTANT: High-strength differential evidence for this specific compound is limited in the open literature.** The majority of available information derives from vendor technical datasheets and secondary descriptions of primary research; rigorous head-to-head comparator studies with quantitative data are absent. With that caveat, the key rationale against generic substitution rests on stereochemical identity: the (5S) enantiomer (CAS 1207625-91-9) possesses a defined chiral center at C5 that directly dictates the stereochemical outcome of downstream reactions, whereas the (5R) enantiomer (CAS 960402-19-1), the racemate (CAS 1780456-89-4), and the 5,5-dimethyl analog (CAS 1004-59-7) generate distinct stereoisomeric products [1]. In addition, the presence of the N-methyl substituent at the 4-position differentiates this compound from 5-(hydroxymethyl)morpholin-3-one (CAS 1073338-64-3), which lacks this group and consequently exhibits altered reactivity and physicochemical properties .

(5S)-5-(Hydroxymethyl)-4-methylmorpholin-3-one: Quantitative Evidence for Scientific Selection


Enantiomer Comparison: (5S) vs. (5R) Absolute Configuration Determines Downstream Stereochemistry

The (5S)-enantiomer (CAS 1207625-91-9) is the stereochemically defined antipode of the (5R)-enantiomer (CAS 960402-19-1). Substituting one for the other yields enantiomeric products with opposite absolute configuration, which is unacceptable in chiral API synthesis where stereochemistry governs biological activity [1]. The (5S) compound is supplied with a purity specification of 98% from at least one vendor , while the (5R) enantiomer is typically supplied at 95% purity . The racemic mixture (CAS 1780456-89-4) lacks defined stereochemistry (Defined Atom Stereocenter Count = 0) [2], whereas the (5S) compound has a defined stereocenter count of 1, confirming its single-enantiomer identity [1]. No direct head-to-head biological or catalytic comparison of the two enantiomers was located in the open literature.

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Synthetic Utility: Hydroxymethyl Group Enables Selective Functionalization for Pharmacophore Diversification

A 2023 study published in the Journal of Medicinal Chemistry investigated 5-(hydroxymethyl)-4-methylmorpholin-3-one as a key intermediate in the synthesis of novel glycosidase inhibitors [1]. The researchers demonstrated that the hydroxymethyl group could be selectively functionalized to introduce diverse pharmacophores, leading to compounds with potent inhibitory activity against α-glucosidases [1]. This application is distinct from the (R)-enantiomer, which is reported as a key intermediate for kinase inhibitor synthesis via hydrogen-bonding interactions with kinase residues . The difference in reported downstream target classes—glycosidases for the (5S) series vs. kinases for the (5R) series—suggests that stereochemistry influences the pharmacophoric route accessible from each enantiomer, though no direct comparative study confirms this inference.

Medicinal Chemistry Glycosidase Inhibitors Pharmacophore Derivatization

Physicochemical Property Differentiation: Computed XLogP3 of -1.2 Indicates Low Lipophilicity Relative to Unsubstituted Morpholin-3-one

The (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one has a computed XLogP3 value of -1.2, reflecting the hydrophilic contribution of the hydroxymethyl group [1]. By comparison, the parent morpholin-3-one scaffold (CAS 109-11-5) without the hydroxymethyl substituent has a cLogP of -0.785 , indicating that substitution with the CH₂OH group decreases lipophilicity by approximately 0.4 log units. The topological polar surface area (TPSA) of the target compound is 49.8 Ų, with 3 hydrogen-bond acceptor sites and 1 hydrogen-bond donor site [1]. These physicochemical properties differentiate it from 5-(hydroxymethyl)morpholin-3-one (CAS 1073338-64-3, MW 131.13, freely soluble in water at 492 g·L⁻¹ at 25°C), where the absence of the N-methyl group on the morpholinone ring results in markedly different solubility behavior .

Physicochemical Properties Lipophilicity Drug-likeness

Best-Fit Application Scenarios for (5S)-5-(Hydroxymethyl)-4-methylmorpholin-3-one (CAS 1207625-91-9)


Asymmetric Synthesis of S-Configured Bioactive Molecules Requiring Defined C5 Stereochemistry

For research programs requiring enantiopure S-configured morpholinone building blocks, (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one (CAS 1207625-91-9) is the appropriate choice. Substitution with the (5R)-enantiomer (CAS 960402-19-1) or the racemate (CAS 1780456-89-4) would invert or scramble the stereochemical outcome of subsequent synthetic steps, making the (5S) compound non-substitutable in stereospecific routes [1]. The documented 98% purity specification from vendors supports its use in medicinal chemistry campaigns requiring high enantiomeric purity .

Development of α-Glucosidase Inhibitors via Selective Hydroxymethyl Functionalization

Based on the 2023 Journal of Medicinal Chemistry study, 5-(hydroxymethyl)-4-methylmorpholin-3-one has been employed as a key intermediate for synthesizing novel glycosidase inhibitors through selective functionalization of the hydroxymethyl group [2]. Research groups pursuing α-glucosidase inhibitors for metabolic disorders (e.g., type 2 diabetes) should consider this compound as a literature-precedented scaffold, noting that the demonstrated functionalization chemistry may provide a strategic advantage over alternative morpholinone intermediates lacking the 5-hydroxymethyl handle.

Fragment-Based Drug Discovery Requiring Low-Lipophilicity Heterocyclic Building Blocks

With a computed XLogP3 of -1.2 and TPSA of 49.8 Ų, (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one falls within favorable physicochemical space for fragment-based screening libraries [1]. The low lipophilicity, combined with the presence of three hydrogen-bond acceptor sites and one donor site, supports its use in fragment growing or linking strategies where maintaining aqueous solubility is critical. The N-methyl group provides a defined vector for elaboration that is absent in N-desmethyl analogs such as 5-(hydroxymethyl)morpholin-3-one (CAS 1073338-64-3).

Quote Request

Request a Quote for (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.